molecular formula C7H5N3O2 B2715647 Triazolo[1,5-a]pyridine-5-carboxylic acid CAS No. 1536980-41-2

Triazolo[1,5-a]pyridine-5-carboxylic acid

Cat. No.: B2715647
CAS No.: 1536980-41-2
M. Wt: 163.136
InChI Key: GLUUKBVZIQVGQX-UHFFFAOYSA-N
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Description

Triazolo[1,5-a]pyridine-5-carboxylic acid is a heterocyclic compound that features a fused triazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

Triazolo[1,5-a]pyridine-5-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, yielding the target compound in good-to-excellent yields . Another method involves the use of azinium-N-imines and nitriles via a [3+2] cycloaddition reaction in the presence of copper acetate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Triazolo[1,5-a]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where different substituents are introduced into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chlorine and bromine, reducing agents such as hydrides, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, treatment with chlorine or bromine can yield dichloromethyl or dibromomethyl derivatives .

Comparison with Similar Compounds

Similar Compounds

    Triazolo[1,5-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.

    Triazolo[1,5-a]pyrazine: Features a pyrazine ring fused with a triazole ring.

    Triazolo[1,5-a]pyridazine: Contains a pyridazine ring fused with a triazole ring.

Uniqueness

Triazolo[1,5-a]pyridine-5-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid group, which imparts distinct chemical and biological properties. Its ability to act as a precursor for various nitrogen-containing heterocycles and its diverse biological activities make it a valuable compound in research and industry .

Properties

IUPAC Name

triazolo[1,5-a]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-1-2-10-6(3-5)4-8-9-10/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUUKBVZIQVGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=N2)C=C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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